Myricadenin A

Description

Contextualization of Myricadenin A within Natural Product Chemistry

Natural product chemistry is a discipline focused on the discovery, isolation, structural elucidation, and study of biologically active compounds produced by living organisms. civis.eugeomar.defau.edu These natural products, often secondary metabolites, serve various ecological functions for the producing organism and represent a rich source of potential lead compounds for drug discovery and other applications. geomar.defau.edu this compound fits within this context as a compound isolated from a plant species, Myrica adenophora. The study of such plant-derived compounds contributes to the broader understanding of plant biochemistry and the potential uses of these natural substances.

Historical Perspective on Flavonoid Natural Products and this compound Discovery

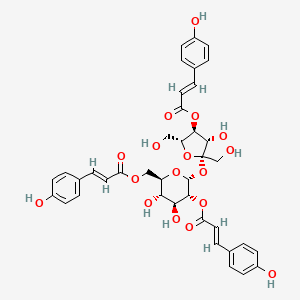

Flavonoids are a large class of plant secondary metabolites known for their diverse structures and biological activities. While this compound is specifically described as an ester of sucrose (B13894) with p-coumaroyl groups rather than a flavonoid itself, it is isolated from a genus (Myrica) that is known to produce flavonoids, such as myricetin. nih.govmdpi.com The historical study of natural products from the Myrica genus has revealed a variety of compounds, including cyclic diarylheptanoids, flavonoids, and pentacyclic triterpenoids. mdpi.com The taxonomic classification of the Myrica genus has undergone revisions, with many species now reclassified under the Morella genus, which can sometimes lead to complexities in correlating historical research with current botanical names. mdpi.comnih.gov this compound was identified relatively recently as a hitherto unknown compound during a bioassay-guided fractionation of Myrica adenophora roots, alongside other novel compounds like adenodimerins A-C and myricadenin B. This discovery highlights the ongoing exploration of plant sources for new natural products.

Overview of Current Academic Research Trajectories for this compound

Current academic research on this compound appears to be primarily focused on evaluating its biological activities. Initial research identified anti-inflammatory activity in an in vitro assay. researchgate.net This finding suggests potential avenues for further investigation into its mechanisms of action and possible therapeutic applications, although research is still in early stages. The study of natural products like this compound often involves detailed spectroscopic analysis to confirm structure and various bioassays to determine biological effects. The isolation of this compound alongside other compounds from Myrica adenophora in the same study also points to research trajectories that may involve investigating potential synergistic or antagonistic effects among these co-occurring natural products.

Detailed Research Findings

Research on this compound has included the evaluation of its anti-inflammatory activity. In an in vitro assay targeting inducible nitric oxide synthase (iNOS), this compound demonstrated anti-inflammatory effects with an EC50 value of 18.1 μM. researchgate.net This finding was reported in a study that also investigated other compounds isolated from the roots of Myrica adenophora, such as myricanone, myricananin C, and (-)-myricanol, which also showed anti-inflammatory activities with varying potencies in the same assay. researchgate.net

The following table summarizes the anti-inflammatory activity of this compound and selected other compounds from Myrica adenophora in the iNOS assay:

| Compound | EC50 (μM) |

| This compound | 18.1 |

| Myricanone | 1.00 |

| Myricananin C | 13.0 |

| (-)-Myricanol | 7.5 |

Data derived from bioassay results in the iNOS assay. researchgate.net

This initial finding provides a basis for further academic research into the specific molecular targets and pathways influenced by this compound in inflammatory processes. jmu.edumwediting.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 1612239-23-2 (CAS Number, PubChem CID not directly found in search results, but CAS is often used as identifier) parchem.combioscience.co.uk |

| Myricetin | 5281672 nih.gov |

| Myricanone | Not found in search results |

| Myricananin C | Not found in search results |

| (-)-Myricanol | Not found in search results |

| Adenodimerin A | Not found in search results |

| Myricadenin B | Not found in search results |

| p-coumaroyl | 637544 (for p-coumaric acid) |

| Sucrose | 5796 wikipedia.org |

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2S,3S,4S,5R)-3-hydroxy-2,5-bis(hydroxymethyl)-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H40O17/c40-19-28-35(53-31(46)17-8-23-3-12-26(43)13-4-23)37(50)39(21-41,55-28)56-38-36(54-32(47)18-9-24-5-14-27(44)15-6-24)34(49)33(48)29(52-38)20-51-30(45)16-7-22-1-10-25(42)11-2-22/h1-18,28-29,33-38,40-44,48-50H,19-21H2/b16-7+,17-8+,18-9+/t28-,29-,33-,34+,35-,36-,37+,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVZSPTUXANNGQ-OHRRTPEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)O)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O)CO)OC(=O)/C=C/C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H40O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347067 | |

| Record name | Myricadenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612239-23-2 | |

| Record name | Myricadenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Purification, and Structural Elucidation of Myricadenin a

Methodologies for Extraction and Fractionation from Natural Sources

The initial stage of isolating Myricadenin A involves extracting the diverse array of compounds present in the plant material. This is followed by fractionation, a process that begins to separate the complex mixture into simpler fractions based on varying physical or chemical properties.

Plant Material Preparation and Extraction Strategies

This compound has been isolated from the roots of Myrica adenophora. nih.gov The preparation of plant material typically involves drying and grinding the relevant plant parts to increase the surface area for efficient extraction. researchgate.netdergipark.org.tr Various extraction strategies can be employed, often involving the use of solvents to dissolve the target compounds from the plant matrix. researchgate.netdergipark.org.trup.ac.za The choice of solvent is critical and is often guided by the polarity of the compounds being sought. up.ac.za Sequential extraction with solvents of increasing polarity is a common approach to separate different classes of compounds. researchgate.net Traditional methods like maceration, infusion, and decoction, as well as more modern techniques like Soxhlet extraction and sonication, are utilized depending on the nature of the plant material and the target compounds. dergipark.org.trms-editions.cl After extraction, the solvent is typically removed under reduced pressure to obtain a concentrated extract. researchgate.netms-editions.cl

Chromatographic Separation Techniques for this compound Isolation

Chromatographic techniques are indispensable for separating this compound from the multitude of other compounds present in the crude plant extract. These methods exploit the differential affinities of compounds for a stationary phase and a mobile phase, leading to their separation as they travel through a chromatographic system. jackwestin.comneu.edu.tr

Column Chromatography Approaches

Column chromatography is a widely used technique for the initial separation and fractionation of plant extracts. researchgate.netsavemyexams.comuvic.ca In this method, a stationary phase, often silica (B1680970) gel or alumina, is packed into a vertical column. savemyexams.comuvic.calibretexts.org The crude extract, dissolved in a suitable solvent (the mobile phase), is loaded onto the top of the column. savemyexams.comlibretexts.org As the mobile phase flows through the column, driven by gravity or pressure, the different components of the extract migrate at varying rates depending on their interactions with the stationary phase and the mobile phase. jackwestin.comuvic.calibretexts.org Fractions containing enriched mixtures of compounds are collected as they elute from the column. savemyexams.comlibretexts.org Fractionation of the raw extract of Myrica adenophora by column chromatography on silicic acid has been reported in the isolation of this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful chromatographic technique used for further purification of compounds isolated from column chromatography fractions. generi-biotech.comnih.govresearchgate.net HPLC utilizes smaller particles for the stationary phase and operates at higher pressures, providing improved separation efficiency and resolution compared to traditional column chromatography. jackwestin.comresearchgate.net It is particularly effective for separating components in complex mixtures and is considered indispensable for the purification of various organic molecules. researchgate.net HPLC has been used for the purification of this compound. researchgate.net Different modes of HPLC, including reversed-phase and normal-phase, can be employed depending on the properties of the target compound and the impurities. nih.govsigmaaldrich.com

Preparative Chromatographic Techniques

Preparative chromatography, including preparative HPLC, is employed when the goal is to isolate a sufficient quantity of a purified compound for further studies, such as structural elucidation or biological evaluation. researchgate.netthermofisher.comgilson.com Unlike analytical chromatography, which focuses on qualitative and quantitative analysis, preparative chromatography aims to obtain a pure compound from a mixture on a larger scale. researchgate.netdiva-portal.org This often involves using larger columns and higher flow rates compared to analytical HPLC. thermofisher.comgilson.com Preparative techniques are crucial for obtaining highly pure this compound after initial extraction and fractionation steps. Semi-preparative HPLC has been used to purify this compound. researchgate.net

Advanced Spectroscopic Characterization for Structural Assignment

Once this compound is isolated and purified, advanced spectroscopic techniques are used to determine its chemical structure. The structural elucidation of natural products relies heavily on the interpretation of data obtained from various spectroscopic methods. researchgate.netanu.edu.au

Key spectroscopic techniques employed in structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). anu.edu.auchemrxiv.orgnih.gov NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the molecule through the analysis of nuclear spins in a magnetic field. anu.edu.au Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning protons and carbons and determining connectivity. anu.edu.aumestrelab.com Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can help in piecing together the structure. nih.govwiley.com High-resolution mass spectrometry can provide the elemental composition of the molecule. nih.gov

The structural determination of this compound has been achieved through extensive spectroscopic analysis, including NMR data. nih.govresearchgate.net By analyzing the characteristic signals and coupling patterns in the NMR spectra, and correlating this information with the molecular weight and fragmentation data from mass spectrometry, researchers can deduce the complete chemical structure of this compound. anu.edu.aunih.gov Computer-assisted structure elucidation (CASE) systems can also be utilized to aid in this process by generating potential structures based on spectroscopic data. mestrelab.comacdlabs.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique in structural elucidation, providing information about the functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies (wavenumbers), characteristic vibrations of specific bonds (such as C=O, O-H, C-H, etc.) can be identified. This yields a spectrum that serves as a molecular fingerprint, aiding in the identification of known compounds or providing partial structural information for novel ones. While general spectroscopic analyses were used in the structural determination of this compound, specific details of its IR spectrum and the functional groups identified through this method were not available in the provided search results. Typically, IR spectroscopy would be used to confirm the presence of key functional groups suggested by the compound's classification as a sucrose (B13894) ester and phenolic glycoside, such as hydroxyl (-OH), carbonyl (C=O, likely from the ester linkage), and aromatic C-H stretches.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy, encompassing techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms. Determining the absolute configuration is particularly critical for natural products, as biological activity is often stereospecific. While chiroptical methods are powerful tools for stereochemical assignments, especially when combined with computational chemistry, specific experimental chiroptical data or the determined absolute configuration of this compound using these techniques were not detailed in the provided search results. The general approach involves comparing experimental ECD or VCD spectra with spectra calculated for different possible stereoisomers.

Computational Chemistry Approaches in Structural Elucidation

Computational chemistry plays an increasingly significant role in modern structural elucidation, particularly in complementing spectroscopic data and determining complex stereochemistry. Approaches such as Density Functional Theory (DFT) calculations can be used to optimize the geometries of proposed structures and predict spectroscopic parameters, including NMR chemical shifts and chiroptical spectra (ECD, VCD). This allows for a direct comparison between theoretical predictions and experimental data, helping to validate or refute proposed structures and their stereochemical assignments. Computational methods are also valuable for exploring conformational space, which is crucial for accurately predicting spectroscopic properties of flexible molecules. While computational chemistry is a standard tool in the comprehensive structural elucidation of complex natural products, specific details regarding the application of computational approaches in the structural determination of this compound were not available in the provided search results. Such studies would typically involve calculating and comparing predicted spectroscopic data for various possible isomers with the experimental NMR, MS, and potentially chiroptical data obtained for this compound.

Biosynthetic Pathways and Precursor Studies of Myricadenin a

Elucidation of Putative Biosynthetic Routes

Investigating the potential biosynthetic routes for Myricadenin A involves examining known pathways for structurally related compounds and identifying the likely enzymatic steps involved.

Investigation of Flavonoid Biosynthesis Pathways Relevant to this compound

This compound's structure suggests a potential link to flavonoid biosynthesis, a well-characterized pathway in plants. Flavonoids are a diverse group of secondary metabolites synthesized via the phenylpropanoid pathway and the polyketide pathway. mdpi.comfrontiersin.orgencyclopedia.pub The initial steps involve enzymes like phenylalanine ammonia (B1221849) lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), which convert phenylalanine into activated cinnamic acid derivatives. mdpi.com Chalcone (B49325) synthase (CHS), a key enzyme in flavonoid biosynthesis, then catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA units to form chalcones. mdpi.comresearchgate.net These chalcones are subsequently isomerized by chalcone isomerase (CHI) to produce flavanones, such as naringenin. researchgate.net Further enzymatic modifications, including hydroxylation, glycosylation, and methylation, lead to the vast array of flavonoid structures. Enzymes like flavanone (B1672756) 3-hydroxylase (F3H), flavonol synthase (FLS), and flavonoid 3',5'-hydroxylase (F3'5'H) play significant roles in introducing hydroxyl groups at specific positions on the flavonoid scaffold. researchgate.net Given the glycosylated nature and the presence of phenolic groups in this compound, enzymes from these downstream flavonoid modification pathways are likely involved in its biosynthesis.

Role of Polyketide Synthases and Other Key Enzymes

Polyketide synthases (PKSs) are large multienzyme complexes responsible for the biosynthesis of polyketides, a diverse class of natural products. mdpi.comacs.orgsciepublish.comgenscript.com Type II PKSs, in particular, are involved in the synthesis of aromatic polyketides, which share structural features with parts of the this compound molecule. mdpi.comsciepublish.com These enzymes utilize acyl-CoA starter units and malonyl-CoA extender units to assemble a growing polyketide chain through iterative decarboxylative condensation reactions. mdpi.comacs.orgsciepublish.com The chain length and subsequent cyclization and tailoring reactions, often catalyzed by auxiliary enzymes within the biosynthetic gene cluster, determine the final polyketide structure. mdpi.com The involvement of PKSs in this compound biosynthesis is plausible, especially in forming the carbon backbone that is subsequently decorated with sugar moieties and phenolic acids.

Other key enzymes likely involved in this compound biosynthesis include glycosyltransferases, which catalyze the attachment of sugar units to aglycone structures nih.gov, and acyltransferases, which are responsible for esterification with phenolic acids like p-hydroxycinnamic acid (also known as p-coumaric acid). parchem.com Enzymes involved in the biosynthesis of the sugar moieties themselves, such as those in hexosamine biosynthesis pathways, would also be essential. nih.gov Additionally, cytochrome P450 enzymes are often involved in various oxidation and hydroxylation reactions in natural product biosynthesis, potentially contributing to the specific hydroxylation patterns observed in this compound. researchgate.netmdpi.comrsc.org

Identification and Characterization of Biosynthetic Gene Clusters

Biosynthetic gene clusters (BGCs) are contiguous sets of genes in a genome that encode the enzymes and regulatory proteins required for the biosynthesis of a specific secondary metabolite. secondarymetabolites.orgnih.govnih.govu-tokyo.ac.jp Identifying and characterizing the BGC for this compound would provide direct evidence for the enzymes involved in its production. This typically involves genome sequencing of the producing organism (Myrica adenophora), followed by bioinformatics analysis to identify potential BGCs based on the presence of genes encoding known biosynthetic enzymes like PKSs, glycosyltransferases, and tailoring enzymes. Databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster) serve as valuable resources for comparing identified gene clusters to known BGCs and inferring potential functions. secondarymetabolites.orgu-tokyo.ac.jp Characterization of the identified BGC would involve cloning and expressing the genes, followed by in vitro or in vivo reconstitution of the pathway to confirm the function of each gene and the production of this compound or its intermediates.

Isotopic Labeling Studies to Trace Precursors

Isotopic labeling studies are powerful tools for elucidating biosynthetic pathways by tracing the incorporation of labeled precursor molecules into the final product. researchgate.netwashington.edusilantes.comgeneralmetabolics.com By feeding the producing organism with substrates labeled with stable isotopes such as 13C, 15N, or 2H, researchers can determine which atoms from the precursor are incorporated into the structure of this compound and the position of incorporation. researchgate.netwashington.edusilantes.com For a compound like this compound, potential labeling experiments could involve feeding labeled forms of likely precursors such as phenylalanine, tyrosine, acetate (B1210297) (which is a source of malonyl-CoA), and various labeled sugars. Analysis of the resulting labeled this compound, typically by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), would reveal the labeling pattern and provide insights into the assembly of the molecule. washington.edusilantes.com For example, the incorporation pattern of 13C from labeled acetate could help confirm the involvement of a polyketide pathway and the number of acetate units incorporated. Similarly, labeling with labeled sugars could confirm the source and connectivity of the glycosyl moieties.

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

Chemoenzymatic synthesis combines the power of chemical synthesis with the specificity and efficiency of enzymatic reactions to construct complex molecules. nih.govmdpi.comnih.govrsc.orgfrontiersin.org Approaches inspired by the putative biosynthetic pathway of this compound could involve using isolated or recombinant enzymes to catalyze specific steps, such as glycosylation or acylation, on chemically synthesized intermediates. nih.govnih.gov This strategy can overcome challenges associated with purely chemical synthesis, such as regioselectivity and stereoselectivity. For instance, if specific glycosyltransferases involved in the attachment of the sugar moieties in this compound are identified, they could be used in vitro to selectively attach sugars to a chemically synthesized aglycone core. nih.gov Similarly, acyltransferases could be employed for the targeted esterification with phenolic acids. nih.gov Chemoenzymatic synthesis can also be used to produce this compound analogs by using modified substrates or enzymes with altered specificities, potentially leading to the discovery of compounds with modified properties. nih.govnih.gov

Mechanistic Insights into Myricadenin A S Biological Activities

Cellular and Subcellular Modulatory Mechanisms

Detailed studies on the specific cellular and subcellular modulatory mechanisms of Myricadenin A are not extensively available in the current scientific literature. The following sections outline the established frameworks for such research, noting the absence of specific data for this compound.

Investigation of this compound's Influence on Cellular Signaling Cascades

A biochemical or signaling cascade is a sequence of chemical reactions within a cell, where a stimulus is passed along a pathway, often being amplified at each step. wikipedia.org These cascades are crucial for cellular communication and response to the environment. wikipedia.org Key examples of signaling pathways that are often investigated for modulation by natural compounds include the Wnt and Sonic hedgehog (SHH) signaling pathways. wikipedia.orgmdpi.com However, at present, there are no specific studies detailing the influence of this compound on these or other cellular signaling cascades. Future research could explore whether this compound interacts with components of these pathways, potentially through methods that track protein phosphorylation or the translocation of transcription factors. wikipedia.org

Enzymatic Inhibition and Activation Studies (e.g., iNOS modulation)

The modulation of enzymatic activity is a key mechanism through which bioactive compounds exert their effects. One such enzyme of interest in inflammatory processes is inducible nitric oxide synthase (iNOS). The inhibition of iNOS can be a therapeutic strategy for conditions characterized by excessive inflammation. nih.gov For instance, a study on a combined herbal medicine, Miodesin™, demonstrated the inhibition of iNOS expression in response to inflammatory stimuli. nih.govresearchgate.net While this is a promising area, research specifically quantifying the inhibitory or activatory effects of isolated this compound on iNOS or other enzymes is not currently available.

Table 1: Investigated Inflammatory Enzymes and Transcription Factors Modulated by a Multi-component Herbal Medicine

| Target Molecule | Effect Observed | Cell Types Studied |

| iNOS | Inhibition of expression | Chondrocytes, Keratinocytes, Macrophages |

| COX-1 | Inhibition of expression | Chondrocytes, Keratinocytes, Macrophages |

| COX-2 | Inhibition of expression | Chondrocytes, Keratinocytes, Macrophages |

| PLA2 | Inhibition of expression | Chondrocytes, Keratinocytes, Macrophages |

| NF-κB | Inhibition of expression | Chondrocytes, Keratinocytes, Macrophages |

This table is based on findings for Miodesin™, a combined herbal medicine, and not specifically for this compound. nih.govresearchgate.net

Molecular Mechanisms of Antioxidant Activity

Antioxidant compounds can neutralize harmful reactive oxygen species (ROS) through various mechanisms, thereby mitigating oxidative stress. mdpi.com These mechanisms can include direct scavenging of free radicals, chelation of metal ions involved in ROS generation, and the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.com Another important pathway in the cellular antioxidant response is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.com While the antioxidant potential of various natural compounds has been established, specific studies elucidating the molecular mechanisms of antioxidant activity for this compound are lacking.

Modulation of Inflammatory Responses at the Cellular Level

Inflammation is a complex biological response involving various cell types and signaling molecules, including cytokines and chemokines. nih.gov Bioactive compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators. nih.gov For example, the herbal preparation Miodesin™ was shown to inhibit the release of several lipopolysaccharide (LPS)-induced cytokines (IL-1β, IL-6, IL-8, and TNF-α) and chemokines (CCL2, CCL3, and CCL5) in different cell lines. nih.govresearchgate.net However, the specific contribution of this compound to these observed effects has not been determined.

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. nih.gov

Chemical Proteomics and Affinity-Based Probing

Chemical proteomics is a powerful technology used to identify the protein targets of small molecules within a complex biological system. nih.govnih.govresearchgate.net This approach often involves creating a chemical probe based on the small molecule's structure, which can then be used to capture and identify its binding partners from cell lysates. nih.govscienceopen.com Affinity-based probes are designed with a reactive group for covalent modification of the target and a tag for enrichment and detection. nih.gov These techniques enable the comprehensive profiling of drug-protein interactions, which is crucial for understanding a compound's efficacy and potential side effects. nih.govresearchgate.net Despite the utility of these methods, there are no published studies that have employed chemical proteomics or affinity-based probing to identify and validate the molecular targets of this compound. Such research would be invaluable in elucidating its biological functions.

Computational Target Prediction and Molecular Docking Simulations

At present, there is a notable absence of published research utilizing computational methods to predict the biological targets of this compound. Computational target prediction, a pivotal step in modern drug discovery, employs algorithms to screen compound structures against databases of known protein targets. This in silico approach can generate hypotheses about a compound's mechanism of action by identifying potential protein-ligand interactions.

Similarly, molecular docking simulations, which model the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level, have not been reported for this compound. Such simulations are instrumental in predicting the binding affinity and orientation of a ligand within a protein's active site, thereby providing insights into its potential inhibitory or modulatory effects. The application of these computational tools to this compound would be a critical step in elucidating its molecular targets and mechanism of action.

Transcriptomic and Proteomic Profiling for Target Identification

The impact of this compound on global gene and protein expression has not been characterized through transcriptomic and proteomic studies. These "omics" technologies provide a comprehensive overview of the cellular response to a compound.

Transcriptomic profiling , often performed using techniques like RNA sequencing (RNA-Seq), measures the expression levels of all genes in a cell or tissue. This can reveal signaling pathways and cellular processes that are modulated by the compound.

Proteomic profiling , on the other hand, identifies and quantifies the abundance of proteins. This approach can directly identify protein targets whose expression levels or post-translational modifications are altered upon treatment with the compound.

The application of these powerful techniques to cells or tissues treated with this compound would offer invaluable data for identifying its direct and indirect cellular targets.

Gene Editing Approaches for Target Validation (e.g., CRISPR-Cas9)

The validation of potential drug targets is a crucial step in the drug development pipeline. Modern gene-editing technologies, most notably CRISPR-Cas9, allow for the precise modification of genes to either knock out their function or introduce specific mutations. However, no studies have been published that employ gene editing to validate the targets of this compound. Once putative targets are identified through computational or omics approaches, CRISPR-Cas9 could be used to systematically assess their role in mediating the biological effects of this compound.

Structure-Activity Relationship (SAR) Studies of this compound

The relationship between the chemical structure of this compound and its biological activity is another area that remains to be investigated. Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into which parts of a molecule are essential for its activity and how its properties can be optimized.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. No QSAR models have been developed for this compound and its potential analogs. The development of a robust QSAR model would enable the prediction of the biological activity of novel, unsynthesized analogs, thereby accelerating the drug discovery process.

Molecular Dynamics Simulations to Understand Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. These simulations can reveal important details about the stability of the ligand-receptor complex, the role of specific amino acid residues in binding, and the conformational changes that may occur upon ligand binding. As with other computational approaches, there are no published MD simulation studies for this compound. Such studies would be invaluable for gaining a deeper, dynamic understanding of its interaction with potential biological targets.

Synthetic and Semi Synthetic Strategies for Myricadenin a and Its Analogs

Total Synthesis Approaches for Myricadenin A

A total synthesis of this compound has not yet been reported. The development of a synthetic route would be a considerable challenge due to the molecule's complex structure, featuring a sucrose (B13894) core esterified with multiple p-hydroxycinnamic acid units at specific positions.

Retrosynthetic Analysis and Strategic Disconnections

A hypothetical retrosynthetic analysis of this compound would logically begin with the disconnection of the ester linkages. This would break down the molecule into its fundamental building blocks: a sucrose core and several equivalents of p-hydroxycinnamic acid.

The primary challenge in such a synthesis would be the regioselective esterification of the numerous hydroxyl groups of sucrose. Sucrose possesses eight hydroxyl groups with varying reactivity, making the selective formation of the specific esterification pattern found in this compound a formidable task. A successful synthetic strategy would necessitate a sophisticated protecting group strategy to differentiate between the primary and secondary hydroxyl groups on both the glucose and fructose moieties of the sucrose backbone.

Key Synthetic Intermediates and Reaction Methodologies

The key synthetic intermediates in a potential total synthesis of this compound would be appropriately protected sucrose derivatives. These intermediates would have a minimal number of free hydroxyl groups at the desired acylation positions. The synthesis of these selectively protected sucrose derivatives is a non-trivial process and would likely constitute the cornerstone of any synthetic effort.

Once the key protected sucrose intermediates are obtained, the subsequent esterification with a protected p-hydroxycinnamic acid derivative would be the next critical step. Standard esterification methods, such as carbodiimide-mediated couplings or the use of acyl chlorides, could be employed. The final step would involve the deprotection of all protecting groups to yield the natural product. The choice of protecting groups would be crucial to ensure their removal without affecting the newly formed ester bonds.

Semi-Synthesis and Chemical Modification of this compound

Given the absence of a total synthesis, semi-synthetic approaches starting from naturally isolated this compound are also not described in the literature. If sufficient quantities of the natural product were available, semi-synthesis could offer a more direct route to novel analogs.

Derivatization Strategies for Enhanced Bioactivity or Specificity

Should this compound become more accessible through isolation or total synthesis, various derivatization strategies could be explored to potentially enhance its biological activity or specificity. These could include:

Modification of the p-hydroxycinnamic acid moieties: Altering the substitution pattern on the aromatic rings or modifying the double bond could influence the molecule's interaction with biological targets.

Acylation or alkylation of remaining free hydroxyl groups: Further functionalization of the sucrose core could modulate the compound's solubility and pharmacokinetic properties.

Design of this compound Pro-drug Candidates (focused on chemical transformations)

The design of pro-drug candidates of this compound would aim to improve its drug-like properties, such as solubility, stability, or targeted delivery. As with derivatization, this remains a theoretical exercise. Potential chemical transformations to create pro-drugs could involve:

Esterification of the phenolic hydroxyl groups: Masking the phenolic hydroxyls of the p-hydroxycinnamic acid units with cleavable ester groups could enhance membrane permeability. These esters would be designed to be hydrolyzed in vivo to release the active this compound.

Formation of carbonates or carbamates: The free hydroxyl groups on the sucrose core could be converted into carbonates or carbamates to create pro-drugs with different release profiles.

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The complex and highly specific substitution pattern of this compound presents a significant synthetic puzzle. While no new synthetic methods have been developed as a direct result of studying this molecule, its structure could certainly inspire future research in the field of carbohydrate chemistry. The challenges associated with the regioselective functionalization of sucrose could drive the development of novel protecting group strategies or enzymatic catalysts capable of discriminating between the various hydroxyl groups of unprotected or minimally protected sugars. The pursuit of a total synthesis of this compound would undoubtedly contribute to the advancement of synthetic organic chemistry.

Advanced Analytical Methodologies for Myricadenin a Research

Quantitative Analysis of Myricadenin A in Complex Biological Matrices

The accurate determination of this compound concentrations in biological samples such as plasma, serum, or tissue homogenates is fundamental for pharmacokinetic and pharmacodynamic studies. The complexity of these matrices, containing a multitude of endogenous and exogenous substances, presents a significant analytical challenge. uab.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological matrices due to its high sensitivity, selectivity, and specificity. wsu.edu An LC-MS/MS method for this compound would typically involve chromatographic separation on a reversed-phase column followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for this compound and an internal standard are monitored, minimizing interference from matrix components.

Table 1: Illustrative LC-MS/MS Parameters for the Quantification of this compound

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B over 5 minutes |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (this compound) | e.g., [M+H]+ → fragment ion |

| MRM Transition (Internal Standard) | e.g., [M+H]+ → fragment ion |

| Collision Energy | Optimized for each transition |

Note: The MRM transitions and collision energies are hypothetical and would need to be determined experimentally.

Development and Validation of Bioanalytical Assays

The development of a reliable bioanalytical assay is a meticulous process that culminates in a thorough validation to ensure its performance characteristics are well-defined and acceptable for its intended purpose. nih.govfda.gov The validation process for a this compound assay would adhere to guidelines from regulatory bodies such as the FDA and EMA. europa.eu Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.gov

Table 2: Representative Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Recovery | Consistent, precise, and reproducible. |

| Matrix Effect | CV of the matrix factor should be ≤ 15%. |

| Stability | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions. |

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise absolute quantification. This method involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, in this case, this compound (e.g., ¹³C- or ²H-labeled). The isotopically labeled compound serves as an ideal internal standard as it has nearly identical physicochemical properties to the unlabeled analyte, co-elutes chromatographically, and experiences similar ionization efficiency and matrix effects. By measuring the ratio of the mass spectrometric response of the native analyte to the labeled standard, a highly accurate concentration can be determined, traceable to the SI unit of amount of substance.

Spectroscopic Methods for In Situ Detection and Imaging

Understanding the spatial distribution of this compound within plant tissues or in biological systems after administration is crucial for elucidating its physiological roles and mechanisms of action. Spectroscopic imaging techniques allow for the visualization of molecules in their native environment without the need for extraction.

Mass Spectrometry Imaging (MSI) has become an invaluable tool for investigating the spatial distribution of molecules in biological systems. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI can be used to map the distribution of this compound in thin tissue sections, providing insights into its localization in specific cell types or tissues. nih.gov This label-free method preserves the spatial integrity of the sample and can simultaneously detect a wide range of other metabolites. rsc.org

Hyphenated Techniques for Comprehensive Profiling of this compound Metabolites

To understand the metabolic fate of this compound, it is essential to identify and characterize its metabolites. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.gov Techniques such as LC-MS/MS, particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, are powerful tools for metabolite profiling. researchgate.netcore.ac.uk

The general workflow for metabolite profiling of this compound would involve:

Incubation of this compound with a biological system (e.g., liver microsomes, cell cultures, or in vivo studies).

Extraction of the parent compound and its metabolites from the biological matrix.

Analysis of the extract using high-resolution LC-MS/MS.

Data processing to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns compared to the parent drug.

Table 3: Common Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Reaction | Mass Shift (Da) |

| Hydroxylation | +16 |

| Glucuronidation | +176 |

| Sulfation | +80 |

| Methylation | +14 |

| Demethylation | -14 |

| Acetylation | +42 |

Application of Chemometrics and Machine Learning in this compound Analytical Data Interpretation

The large and complex datasets generated by modern analytical instruments, particularly in metabolomics and spectroscopic imaging, require advanced data analysis tools for meaningful interpretation. Chemometrics, which utilizes mathematical and statistical methods, and machine learning algorithms are increasingly being applied in natural product research. researchgate.netnih.govnih.gov

In the context of this compound research, these approaches can be used for:

Pattern Recognition: Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be used to analyze spectral or chromatographic data to differentiate between sample groups (e.g., treated vs. untreated cells, different plant tissues). nih.gov

Data Enhancement: Machine learning algorithms can help in processing complex spectral data, such as those from MSI, to improve signal-to-noise ratios and resolve overlapping peaks. theanalyticalscientist.comdigitellinc.com

Predictive Modeling: By correlating analytical data with biological activity, machine learning models can be developed to predict the bioactivity of related compounds or to identify key structural features responsible for the observed effects. nih.gov

Table 4: Chemometric and Machine Learning Tools and Their Potential Applications in this compound Research

| Tool | Application |

| Principal Component Analysis (PCA) | Exploratory data analysis to visualize trends and groupings in multivariate data from LC-MS or spectroscopic analyses. |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised classification to distinguish between different sample classes based on their chemical profiles. |

| Support Vector Machines (SVM) | Classification and regression analysis of complex datasets, for example, to predict the origin or quality of a natural product extract containing this compound. |

| Artificial Neural Networks (ANN) | Modeling non-linear relationships between analytical data and biological responses. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.